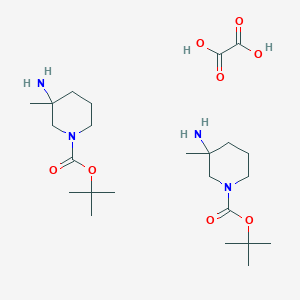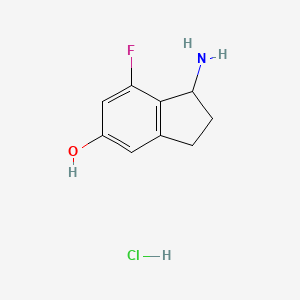
3-Amino-2-chloro-6-fluoropyridine
説明
3-Amino-2-chloro-6-fluoropyridine is a fluorinated building block and a useful research chemical for the preparation of other aromatic fluorinated compounds . It has a molecular formula of C5H4ClFN2 and a molecular weight of 146.55 g/mol.
Synthesis Analysis
Fluoropyridines, such as 3-Amino-2-chloro-6-fluoropyridine, can be synthesized through various methods. One common method involves the reaction of substituted pyridines with fluorine diluted with nitrogen, yielding 2-fluoropyridine derivatives . Another approach involves the Umemoto and Balts-Schiemann reactions .科学的研究の応用
Medicine: Radiopharmaceuticals Synthesis
3-Amino-2-chloro-6-fluoropyridine is utilized in the synthesis of fluorinated pyridines , which are crucial in developing radiopharmaceuticals for cancer therapy . The presence of fluorine-18 isotopes makes these compounds valuable as imaging agents in positron emission tomography (PET), aiding in the diagnosis and treatment monitoring of various cancers.
Agriculture: Pesticide Development
In agriculture, this compound serves as a precursor in synthesizing herbicides and insecticides . The introduction of fluorine atoms into the molecular structure of pesticides can enhance their biological activity, stability, and environmental properties, leading to more effective and potentially less harmful agricultural chemicals.
Material Science: Polymer Synthesis
The compound’s derivatives are important intermediates in creating polymers with specific properties . Fluorinated pyridines contribute to the development of materials with improved thermal stability, chemical resistance, and mechanical strength, which are desirable traits in advanced material applications.
Environmental Science: Eco-friendly Products
In environmental science, 3-Amino-2-chloro-6-fluoropyridine is involved in creating eco-friendly products . The focus is on developing substances that minimize environmental impact, such as biodegradable materials or chemicals with reduced toxicity to non-target organisms.
Analytical Chemistry: Chemical Analysis
This compound is used in analytical chemistry as a reagent or building block for synthesizing compounds used in chemical analysis . Its derivatives can act as standards or reference materials in various analytical techniques, helping to identify and quantify substances accurately.
Synthetic Chemistry: Advanced Synthesis Techniques
In synthetic chemistry, 3-Amino-2-chloro-6-fluoropyridine is a valuable intermediate for constructing complex organic molecules . Its reactivity allows for the introduction of various functional groups, enabling the synthesis of a wide range of chemical entities for further pharmacological or industrial use.
Pharmacology: Drug Discovery
The compound’s derivatives are explored in pharmacology for potential therapeutic applications . By incorporating the pyridine moiety into drug candidates, researchers aim to enhance pharmacokinetic properties and biological activity, contributing to the discovery of new medications.
Industrial Applications: Manufacturing Processes
In industrial applications, 3-Amino-2-chloro-6-fluoropyridine is used in the manufacturing processes of various chemicals . Its role as an intermediate can lead to the production of materials and compounds required in different sectors, including electronics, automotive, and consumer goods.
特性
IUPAC Name |
2-chloro-6-fluoropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNQAVCUIGRBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-chloro-6-fluoropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1408502.png)








![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)


![1-Oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B1408520.png)
